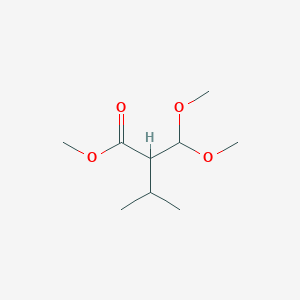

Methyl 2-(dimethoxymethyl)-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethoxymethyl)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-6(2)7(8(10)11-3)9(12-4)13-5/h6-7,9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTNTHFLACAYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate typically involves the esterification of 2-(dimethoxymethyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxymethyl)-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The dimethoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dimethoxymethyl group.

Major Products Formed

Oxidation: 2-(Dimethoxymethyl)-3-methylbutanoic acid.

Reduction: 2-(Dimethoxymethyl)-3-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(dimethoxymethyl)-3-methylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of esterases and their role in metabolic pathways.

Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethoxymethyl)-3-methylbutanoate involves its interaction with specific enzymes or receptors in biological systems. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of various metabolites.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(dimethoxymethyl)-3-methylbutanoate with structurally related esters and their applications:

*Hypothetical structure based on analogs.

Key Observations:

Cyano and phenoxy groups in pyrethroids (e.g., ) confer insecticidal activity by mimicking natural pyrethrins, whereas the target compound’s dimethoxymethyl group may favor use in fine chemical synthesis .

Synthetic Methodologies: The synthesis of Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () involves amine alkylation with trifluoroethyl reagents, suggesting that similar strategies could apply to introducing the dimethoxymethyl group via methoxy-protected intermediates . Ethyl 2-acetyl-3-methylbutanoate is synthesized via acetylation, highlighting the versatility of 3-methylbutanoate backbones in functionalization .

Applications: Pharmaceuticals: Ethyl 2-acetyl-3-methylbutanoate serves as a ketone-containing intermediate, while amino-substituted analogs (e.g., ) are used in protease inhibitors. The target compound’s dimethoxymethyl group may facilitate chiral synthesis or act as a protecting group . Agrochemicals: Pyrethroids with 3-methylbutanoate moieties () rely on ester stability for prolonged insecticidal activity. The target compound’s dimethoxymethyl group may reduce biodegradability, altering environmental persistence .

Physicochemical Properties and Reactivity

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Hydrophobicity : The dimethoxymethyl group likely increases logP compared to hydroxyl or acetyl analogs, improving lipid solubility for drug delivery applications .

- Acid/Base Stability: Methoxy groups resist hydrolysis under basic conditions better than esters with electron-withdrawing substituents (e.g., cyano in pyrethroids) .

Biological Activity

Methyl 2-(dimethoxymethyl)-3-methylbutanoate is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈O₄

- SMILES : CC(C)C(C(OC)OC)C(=O)OC

- InChI : InChI=1S/C9H18O4/c1-6(2)7(8(10)11-3)9(12-4)13-5/h6-7,9H,1-5H3

This compound belongs to the class of fatty acid methyl esters, characterized by a methyl group esterified with a fatty acid. Its structural features suggest potential interactions with biological systems, making it a candidate for further investigation.

Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases:

- Mechanism : Compounds can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular structures from damage.

- Case Study : Idebenone, a related compound, has shown antioxidant activity at concentrations as low as 2 µM, comparable to vitamin E .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- In Vitro Studies : The compound's efficacy against various microbial strains is yet to be fully elucidated but shows promise based on structural analogs .

- Potential Applications : Could be explored for use in formulations aimed at treating infections or preserving food products.

The biological effects of this compound can be attributed to its ability to interact with cellular pathways:

- Free Radical Scavenging : Similar compounds have demonstrated the ability to neutralize reactive oxygen species (ROS), thus preventing cellular damage.

- Enzyme Inhibition : Potential to inhibit enzymes involved in inflammatory pathways, although specific targets for this compound remain to be identified.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Efficacy :

- Microbial Resistance :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(dimethoxymethyl)-3-methylbutanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of structurally similar esters (e.g., methyl 3-methylbutanoate derivatives) often involves nucleophilic substitution or reductive amination. For example, in analogous syntheses, methyl esters are formed via acid-catalyzed esterification or by reacting carboxylic acids with methanol under anhydrous conditions. Key factors include:

- Use of anhydrous solvents (e.g., THF or dichloroethane) to prevent hydrolysis of intermediates .

- Temperature control (e.g., 60°C for 27 hours in a nitrogen atmosphere to minimize side reactions) .

- Purification via reverse-phase C18 column chromatography (acetonitrile/water gradients) or silica gel columns (hexane/ethyl acetate), as demonstrated in related ester syntheses .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- LCMS and HPLC : Retention times and mass spectra (e.g., molecular ion peaks) confirm molecular weight and purity. For example, LCMS with electrospray ionization (ESI) is used to detect [M+H]+ ions in analogous compounds .

- NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) is critical for structural confirmation. Peaks for methyl groups (δ 1.1–1.3 ppm), methoxy groups (δ 3.6–3.8 ppm), and ester carbonyls (δ 170–175 ppm in ¹³C-NMR) are diagnostic .

- HPLC Purity : Methods like gradient elution (e.g., 10–90% acetonitrile in water over 20 minutes) achieve baseline separation of impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound enantiomers?

- Methodological Answer :

- Chiral Auxiliaries : Use (2S)-configured starting materials (e.g., methyl (2S)-amino esters) to enforce stereochemistry, as seen in the synthesis of (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate .

- Stereoselective Catalysis : Palladium or enzyme-mediated catalysis can enhance enantiomeric excess (e.g., lipases for kinetic resolution of esters) .

- Analytical Validation : Chiral HPLC columns (e.g., Chiralpak AD-H) differentiate enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 6 months. Monitor degradation via LCMS for hydrolyzed products (e.g., carboxylic acids from ester cleavage) .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation pathways. Use amber vials to prevent radical-mediated decomposition .

- pH-Dependent Hydrolysis : Conduct kinetic studies in buffers (pH 1–13) to identify optimal storage pH (e.g., neutral pH minimizes hydrolysis) .

Q. What computational methods predict the reactivity and regioselectivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states and predict activation energies for nucleophilic attacks at the ester carbonyl .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction trajectories using GROMACS .

- Docking Studies : For enzymatic reactions (e.g., esterase hydrolysis), AutoDock Vina models substrate-enzyme interactions .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer :

- Solvent and Temperature Effects : Compare shifts in CDCl₃ vs. DMSO-d₆; temperature-dependent studies (e.g., 25°C vs. 50°C) resolve splitting artifacts .

- Isotopic Labeling : ¹³C-labeled analogs distinguish overlapping peaks in crowded regions (e.g., δ 1.1–1.5 ppm for methyl groups) .

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between methoxy protons and carbonyl carbons confirm ester connectivity .

Experimental Design Considerations

Q. What protocols mitigate side reactions during the alkylation of this compound?

- Methodological Answer :

- Base Selection : Sodium hydride (55% dispersion in oil) in DMF at 0°C minimizes ester hydrolysis during alkylation, as shown in cyclopropane carboxylate syntheses .

- Protecting Groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent unwanted nucleophilic attacks .

- In Situ Quenching : Add 1 N HCl at 0°C post-reaction to neutralize excess base and stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.